molecular formula C11H15ClN2O2 B1446815 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-16-9

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B1446815
CAS RN: 1864054-16-9
M. Wt: 242.7 g/mol
InChI Key: YKHNIGFKNFTRMD-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles .


Molecular Structure Analysis

The structure of benzoxazole derivatives can be confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination .


Chemical Reactions Analysis

Benzoxazole derivatives have been evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectroscopy .

Scientific Research Applications

Anti-Inflammatory Applications

This compound and its derivatives have been studied for their potential as anti-inflammatory agents . They have been shown to suppress the generation of Prostaglandin E2 (PGE2), a key player in inflammatory diseases . The ability to inhibit PGE2 can be crucial in the treatment of conditions like arthritis, where inflammation plays a central role.

Pharmacological Agent Development

Benzoxazole derivatives, including this compound, are considered important in the development of new pharmacological agents. They have been found to exhibit a wide range of pharmacological applications such as anti-tumor, hypoglycemic, antiviral, antimicrobial, and anticonvulsant activities . This makes them valuable scaffolds in drug discovery.

Molecular Modeling and Drug Design

The structural features of benzoxazole derivatives allow them to interact easily with biological receptors. This property is utilized in molecular modeling and drug design, where these compounds can be used to study the interaction with various proteins and enzymes, aiding in the development of more effective drugs .

Bioactive Lipid Regulation

In the quest for novel agents to regulate bioactive lipids, which act as potent signaling mediators, benzoxazole derivatives have been synthesized and evaluated. They show promise in regulating the formation of eicosanoids, which are involved in various physiological and pathological processes .

Anti-Tumor Activity

Some benzoxazole derivatives have shown potential in anti-tumor activity. Their ability to interact with cellular receptors and enzymes can make them suitable for targeting specific pathways involved in cancer progression .

Antimicrobial and Antiviral Properties

The compound’s derivatives have been explored for their antimicrobial and antiviral properties. Their structural similarity to nucleic bases allows them to be incorporated into discovery programs for new antimicrobial and antiviral agents .

Mechanism of Action

In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .

Future Directions

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . These examples highlight the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

properties

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-7-8-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNIGFKNFTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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